Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde structure
Nome do Produto:2,4-Dihydroxybenzaldehyde
N.o CAS:95-01-2
MF:C7H6O3
MW:138.12
MDL:MFCD00011686
CID:34774
PubChem ID:7213

2,4-Dihydroxybenzaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 2,4-Dihydroxybenzaldehyde
    • beta-Resorcylaldehyde
    • 2,4,6-TRIPHENYL-S-TRIAZINE
    • 2,4-dihydroxy-benzaldehyde
    • 2,4-Dihydroxybenzene carbonal
    • 4-Formylresorcinol
    • 4-Hydroxysalicylaldehyde
    • Benzaldehyde,2,4-dihydroxy
    • ethyl 7-hydroxycoumarin-3-carboxylate
    • p-hydroxysalicylic aldehyde
    • resorcialdehyde
    • β-Resorcylaldehyde
    • Benzaldehyde, 2,4-dihydroxy-
    • beta-Resorcaldehyde
    • beta-Resorcinaldehyde
    • beta-Resorcylic aldehyde
    • 2,4-Dihydroxybenzenecarbonal
    • Salicylaldehyde, 4-hydroxy-
    • 4-Hydroxysalicyladehyde
    • 2,4-Dihydroxybenzaldehyd
    • beta-Rosorcaldehyde
    • .beta.-Resorcylaldehyde
    • .beta.-Resorcaldehyde
    • .beta.-Resorcinaldehyde
    • .beta.-Resorcylic aldehyde
    • 2,4-Dihydroxybenzaldehyde (ACI)
    • β-Resorcylaldehyde (6CI, 8CI)
    • 2,4-Dihydroxybezaldehyde
    • 2,4-Dihydroxysalicylaldehyde
    • 4-Formylbenzene-1,3-diol
    • 6-Formylresorcinol
    • NC 012
    • NSC 8690
    • β-Resorcaldehyde
    • β-Resorcinaldehyde
    • β-Resorcylic aldehyde
    • BETA-RESORCYLADLEHYDE
    • á-resorcylaldehyde
    • 2,4-DIHYDROXYLBENZALDEHYDE
    • 2,4-Dihydroxybenzaldehyde,98%
    • 4-Dihydroxybenzaldehyde
    • 2,4-Dihydroxybenzald
    • b-resorcylaldehyde
    • NSC8690
    • 4-08-00-01753 (Beilstein Handbook Reference)
    • b-Resorcinaldehyde
    • NSC-8690
    • NS00040433
    • BRN 0878548
    • 2,4-bis(oxidanyl)benzaldehyde
    • DIHYDROXYBENZALDEHYDE, 2,4-
    • HMS2270K22
    • AKOS000118990
    • 95-01-2
    • A934060
    • EN300-21460
    • .BETA.-RESORCYLALDEHYDE [MI]
    • 2,4-dihydroxyl benzaldehyde
    • InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
    • BDBM50140239
    • SMR000639137
    • AI3-24367
    • MLS001076174
    • UNII-772JOF6LZS
    • MFCD00011686
    • 24-Dihydroxybenzaldehyde
    • CHEMBL243587
    • Resorcinal
    • AC-24172
    • Q27121977
    • A845149
    • b-Resorcaldehyde
    • FT-0610123
    • A-Resorcylaldehyde
    • CS-W007539
    • 772JOF6LZS
    • F11148
    • 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
    • 2,4dihydroxybenzaldehyde
    • 2,4-dihydroxy benzaldehyde
    • 2,4-Dihydroxybenzaldehyde, 98%
    • SY007063
    • F1995-0226
    • SCHEMBL93513
    • Z104497974
    • EINECS 202-383-1
    • D0564
    • STR01512
    • AMY25823
    • PD158252
    • 2,4 dihydroxybenzaldehyde
    • Beta-resorcyl aldehyde
    • 2,4,-dihydroxybenzaldehyde
    • HY-W007539
    • AP-065/40195541
    • b-Resorcylic aldehyde
    • DTXSID8021806
    • 2,4-dihydoxy-benzaldehyde
    • NCGC00247446-01
    • 2,4-Dihyroxybenzaldehyde
    • W-100175
    • CHEBI:50198
    • STK299744
    • BBL012171
    • DTXCID101806
    • DB-027606
    • MDL: MFCD00011686
    • Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
    • Chave InChI: IUNJCFABHJZSKB-UHFFFAOYSA-N
    • SMILES: O=CC1C(O)=CC(O)=CC=1
    • BRN: 878548

Propriedades Computadas

  • Massa Exacta: 138.03200
  • Massa monoisotópica: 138.031694
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 10
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 124
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • Superfície polar topológica: 57.5
  • XLogP3: 1.5
  • Contagem de Tautomeros: 12

Propriedades Experimentais

  • Cor/Forma: Off white to brownish yellow powder.
  • Densidade: 1.2667 (rough estimate)
  • Ponto de Fusão: 135-137 °C (lit.)
  • Ponto de ebulição: 220-228 °C/22 mmHg(lit.)
  • Ponto de Flash: 220℃/22mm
  • Índice de Refracção: 1.4600 (estimate)
  • Solubilidade: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • Coeficiente de partição da água: dissolution
  • Estabilidade/Prazo de validade: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 57.53000
  • LogP: 0.91030
  • Sensibilidade: Air Sensitive
  • pka: 7.56±0.18(Predicted)
  • Merck: 8156
  • Solubilidade: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.

2,4-Dihydroxybenzaldehyde Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302,H315,H319,H335
  • Declaração de Advertência: P261,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36/37/38
  • Instrução de Segurança: S26-S36-S37/39
  • RTECS:VH3600000
  • Identificação dos materiais perigosos: Xn
  • Grupo de Embalagem:I; II; III
  • Frases de Risco:R22; R36/37/38
  • Condição de armazenamento:Inert atmosphere,2-8°C
  • TSCA:Yes

2,4-Dihydroxybenzaldehyde Dados aduaneiros

  • CÓDIGO SH:29124900
  • Dados aduaneiros:

    China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4-Dihydroxybenzaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047188-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
¥761.00 2024-04-24
Enamine
EN300-21460-25.0g
2,4-dihydroxybenzaldehyde
95-01-2 95%
25.0g
$38.0 2023-07-06
Key Organics Ltd
STR01512-10MG
2,4-Dihydroxybenzaldehyde
95-01-2 >95%
10mg
£63.00 2025-02-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12868-100g
2,4-Dihydroxybenzaldehyde, 98%
95-01-2 98%
100g
¥2204.00 2023-03-03
eNovation Chemicals LLC
D781109-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
$150 2023-09-03
Life Chemicals
F1995-0226-10g
2,4-dihydroxybenzaldehyde
95-01-2 95%
10g
$84.0 2023-09-06
eNovation Chemicals LLC
D660636-100g
2,4-Dihydroxybenzaldehyde
95-01-2 97%
100g
$200 2024-06-05
Life Chemicals
F1995-0226-1g
2,4-dihydroxybenzaldehyde
95-01-2 95%
1g
$21.0 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017477-25g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
25g
¥61 2024-07-19
Life Chemicals
F1995-0226-0.25g
2,4-dihydroxybenzaldehyde
95-01-2 95%
0.25g
$18.0 2023-09-06

2,4-Dihydroxybenzaldehyde Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 30 min, rt; 1 h
Referência
Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation
Pajda, Michal; Bogdal, Dariusz, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Referência
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Routes 3

Condições de reacção
1.1 Solvents: Chloroform ;  1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ;  1 h, reflux
Referência
The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions
Rivero, I. A.; Espinoza, K. A.; Ochoa, A., Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  1 h, 65 °C
Referência
A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives
Pajda, Micha; Bogdal, Dariusz, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Referência
Simplification of the Gattermann synthesis of hydroxy aldehydes
Adams, Roger; Levine, I., Journal of the American Chemical Society, 1923, 45, 2373-7

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Magnesium oxide ;  15 min
Referência
Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions
Naeimi, Hossein; Zakerzadeh, Elham, New Journal of Chemistry, 2018, 42(6), 4590-4595

Synthetic Routes 7

Condições de reacção
1.1 Solvents: Water
Referência
Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction
Mendelson, Wilford L.; Hayden, Stuart, Synthetic Communications, 1996, 26(3), 603-10

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Pyridinium p-toluenesulfonate ;  2 min, 100 °C; cooled
Referência
Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation
Lamba, Mandeep S.; Makrandi, Jagdish K., Journal of Chemical Research, 2007, (10), 585-586

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Diphosphoryl chloride
Referência
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 10

Condições de reacção
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Referência
Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol
Ramadas, S.; Krupadanam, G. L. D., Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

Synthetic Routes 11

Condições de reacção
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol ,  Water
Referência
β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols
Ravichandran, Ramaswamy, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
Referência
Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis
Hinkel, L. E.; Ayling, E. E.; Beynon, J. H., Journal of the Chemical Society, 1936, 184, 184-5

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  240 h, reflux; reflux → rt
Referência
Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen
Hao, Chengjun; Zhao, Ganqing, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7, cooled
Referência
Method for preparing 4-butyl-resorcinol
, China, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Diphosphoryl chloride
Referência
Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride
Downie, Ian M.; Earle, Martyn J.; Heaney, Harry; Shuhaibar, Khamis F., Tetrahedron, 1993, 49(19), 4015-34

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Referência
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
Referência
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  heated
Referência
Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane
Yang, Jin-Hui; Meng, Li-Cong, Youji Huaxue, 2008, 28(5), 918-921

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sulfuric acid ;  0.5 h, rt
Referência
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes
Saha, Soumik; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ;  -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ;  30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Referência
Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester
Ling, Xinlong; Tang, Zhongfeng; Guo, Weimin; Yue, Zhiwen, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

2,4-Dihydroxybenzaldehyde Raw materials

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde Fornecedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número da Ordem:1903965
Estado das existências:in Stock
Quantidade:Company Customization
Pureza:98%
Informação de Preços Última Actualização:Friday, 18 April 2025 17:04
Preço ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número da Ordem:sfd9315
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:35
Preço ($):discuss personally
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
Número da Ordem:A934060
Estado das existências:in Stock
Quantidade:1kg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 15:13
Preço ($):176.0
Fornecedores recomendados
atkchemica
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
CL18046
Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-01-2)2,4-Dihydroxybenzaldehyde
27521907
Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito